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Compound of Interest

Compound Name:
Methyl 4-

oxocyclohexanecarboxylate

Cat. No.: B120234 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-oxocyclohexanecarboxylate stands as a pivotal building block in the synthesis of

complex organic molecules, particularly within the pharmaceutical industry. Its bifunctional

nature, possessing both a ketone and a methyl ester on a cyclohexane ring, offers a versatile

platform for a wide array of chemical transformations. This allows for the construction of

intricate molecular architectures, including spirocyclic systems and key intermediates for active

pharmaceutical ingredients (APIs). Notably, it serves as a crucial starting material for the

synthesis of imidazobenzazepine derivatives, which have shown potential as dual H1/5-HT2A

antagonists for treating sleep disorders.[1][2]

This document provides detailed application notes and experimental protocols for several key

transformations of methyl 4-oxocyclohexanecarboxylate, offering a practical guide for its

utilization in synthetic chemistry and drug discovery.

Physicochemical Properties and Synthesis
A summary of the key physicochemical properties of methyl 4-oxocyclohexanecarboxylate is

provided in the table below.
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Property Value Reference

Molecular Formula C₈H₁₂O₃ [1]

Molecular Weight 156.18 g/mol [1]

Appearance Typically a white powder [1]

CAS Number 6297-22-9 [1]

A common laboratory-scale synthesis of methyl 4-oxocyclohexanecarboxylate is detailed

below.

Protocol 1: Synthesis of Methyl 4-
oxocyclohexanecarboxylate
Reaction: Knoevenagel condensation followed by decarboxylation and esterification.

Materials:

Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate (0.2 mole)

Sodium chloride (0.445 mole)

Water (0.89 mole)

Dimethylformamide (DMF) (240 ml)

Dichloromethane

Magnesium sulfate (MgSO₄)

Procedure:

Dissolve trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate in DMF in a round-bottom flask

equipped with a reflux condenser and nitrogen inlet.[3]

Add sodium chloride and water to the solution.[3]
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Heat the mixture to reflux under a nitrogen atmosphere and maintain for 48 hours.[3]

After cooling, remove the solvent under reduced pressure.[3]

To the residue, add water and extract the crude product with dichloromethane (3 x 100 ml).

[3]

Combine the organic extracts, dry over anhydrous MgSO₄, and concentrate to yield a yellow

oil.[3]

Purify the crude product by vacuum distillation (b.p. 82°-108° C at 1.0 mm Hg) to obtain pure

methyl 4-oxocyclohexanecarboxylate.[3]

Application in the Synthesis of Complex Molecules
The dual functionality of methyl 4-oxocyclohexanecarboxylate allows for a diverse range of

synthetic transformations. The ketone can undergo nucleophilic additions, reductions, and

rearrangements, while the ester can be hydrolyzed, amidated, or reduced.

Wittig Reaction for Alkene Synthesis
The Wittig reaction provides a reliable method for the conversion of the ketone functionality into

an exocyclic double bond, a common feature in many natural products and bioactive

molecules.

Workflow for Wittig Reaction:

Methyl 4-oxocyclohexanecarboxylate

Wittig Reaction

Phosphonium Ylide

Methyl 4-(methylene)cyclohexanecarboxylate

Click to download full resolution via product page

Caption: General workflow for the Wittig reaction of methyl 4-oxocyclohexanecarboxylate.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://prepchem.com/methyl-4-oxocyclohexane-1-carboxylate/
https://prepchem.com/methyl-4-oxocyclohexane-1-carboxylate/
https://prepchem.com/methyl-4-oxocyclohexane-1-carboxylate/
https://prepchem.com/methyl-4-oxocyclohexane-1-carboxylate/
https://www.benchchem.com/product/b120234?utm_src=pdf-body
https://prepchem.com/methyl-4-oxocyclohexane-1-carboxylate/
https://www.benchchem.com/product/b120234?utm_src=pdf-body
https://www.benchchem.com/product/b120234?utm_src=pdf-body-img
https://www.benchchem.com/product/b120234?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b120234?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 2: Wittig Reaction of Methyl 4-
oxocyclohexanecarboxylate (General Procedure)
Reaction: Conversion of the ketone to an alkene using a phosphorus ylide.

Materials:

Methyl 4-oxocyclohexanecarboxylate

Methyltriphenylphosphonium bromide

n-Butyllithium in hexanes

Anhydrous tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl)

Diethyl ether

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

In a flame-dried, two-necked flask under an inert atmosphere, suspend

methyltriphenylphosphonium bromide in anhydrous THF.

Cool the suspension to 0 °C and add n-butyllithium dropwise to form the ylide (indicated by a

color change).

Stir the ylide solution at room temperature for 1 hour.

Cool the ylide solution to 0 °C and add a solution of methyl 4-oxocyclohexanecarboxylate
in anhydrous THF dropwise.

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
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Extract the product with diethyl ether, wash the combined organic layers with brine, and dry

over anhydrous MgSO₄.

Filter, concentrate, and purify the crude product by column chromatography.

Quantitative Data (Hypothetical):

Product Yield (%) ¹H NMR (CDCl₃, δ) ¹³C NMR (CDCl₃, δ)

Methyl 4-

(methylene)cyclohexa

necarboxylate

75-85
4.65 (s, 2H), 3.68 (s,

3H), 2.80-1.50 (m, 9H)

148.9, 106.5, 176.2,

51.5, 40.8, 34.5, 31.2

Grignard Reaction for Tertiary Alcohol Synthesis
The addition of organometallic reagents, such as Grignard reagents, to the ketone carbonyl

allows for the introduction of various alkyl or aryl groups, leading to the formation of tertiary

alcohols. These can serve as precursors for further functionalization.

Workflow for Grignard Reaction:

Methyl 4-oxocyclohexanecarboxylate

Grignard Reaction

R-MgX

Acidic Workup Methyl 4-alkyl/aryl-4-hydroxycyclohexanecarboxylate

Click to download full resolution via product page

Caption: General workflow for the Grignard reaction.

Protocol 3: Grignard Reaction of Methyl 4-
oxocyclohexanecarboxylate (General Procedure)
Reaction: Nucleophilic addition of a Grignard reagent to the ketone.

Materials:
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Methyl 4-oxocyclohexanecarboxylate

Grignard reagent (e.g., Phenylmagnesium bromide in THF)

Anhydrous diethyl ether or THF

Saturated aqueous ammonium chloride (NH₄Cl)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

In a flame-dried flask under an inert atmosphere, dissolve methyl 4-
oxocyclohexanecarboxylate in anhydrous diethyl ether or THF and cool to 0 °C.

Add the Grignard reagent dropwise, maintaining the temperature at 0 °C.

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-

2 hours.

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous

NH₄Cl.

Separate the organic layer and extract the aqueous layer with diethyl ether.

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate.

Purify the crude product by column chromatography.

Quantitative Data (Hypothetical for Phenylmagnesium Bromide):

Product Yield (%) ¹H NMR (CDCl₃, δ) ¹³C NMR (CDCl₃, δ)

Methyl 4-hydroxy-4-

phenylcyclohexanecar

boxylate

80-90

7.50-7.20 (m, 5H),

3.65 (s, 3H), 2.50-1.60

(m, 9H), 2.10 (s, 1H)

176.5, 147.2, 128.4,

127.0, 125.5, 72.8,

51.8, 41.0, 35.2, 30.8
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Baeyer-Villiger Oxidation for Lactone Synthesis
The Baeyer-Villiger oxidation offers a route to expand the cyclohexane ring by inserting an

oxygen atom adjacent to the carbonyl group, forming a caprolactone derivative. These lactones

are valuable intermediates in the synthesis of various natural products and polymers.

Logical Flow of Baeyer-Villiger Oxidation:

Reaction Steps Key Transformation

Methyl 4-oxocyclohexanecarboxylate

Baeyer-Villiger Oxidation

Peracid (e.g., m-CPBA)

Methyl 5-oxocaprolactone-3-carboxylate

Ketone

Ring Expansion

Lactone

Click to download full resolution via product page

Caption: Logical flow of the Baeyer-Villiger oxidation.

Protocol 4: Baeyer-Villiger Oxidation of Methyl 4-
oxocyclohexanecarboxylate (General Procedure)
Reaction: Oxidation of the ketone to a lactone using a peracid.

Materials:

Methyl 4-oxocyclohexanecarboxylate

meta-Chloroperoxybenzoic acid (m-CPBA)
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Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Dissolve methyl 4-oxocyclohexanecarboxylate in DCM and cool to 0 °C.

Add m-CPBA portion-wise, maintaining the temperature at 0 °C.

Allow the reaction to warm to room temperature and stir for 24-48 hours.

Quench the reaction by washing with saturated aqueous NaHCO₃ and then saturated

aqueous Na₂S₂O₃.

Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate.

Purify the crude product by column chromatography.

Quantitative Data (Hypothetical):

Product Yield (%) ¹H NMR (CDCl₃, δ) ¹³C NMR (CDCl₃, δ)

Methyl 5-

oxocaprolactone-3-

carboxylate

70-80

4.40-4.20 (m, 2H),

3.70 (s, 3H), 2.80-1.90

(m, 7H)

174.8, 172.1, 68.5,

52.0, 40.2, 35.1, 28.9,

25.4

Reductive Amination for Amine Synthesis
Reductive amination provides a direct method to introduce nitrogen-containing functional

groups, which are prevalent in pharmaceuticals. This one-pot reaction involves the formation of

an imine or enamine, followed by in-situ reduction to the corresponding amine.

Experimental Workflow for Reductive Amination:
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Methyl 4-oxocyclohexanecarboxylate

Imine Formation

Amine (R-NH₂)

Reducing Agent
(e.g., NaBH(OAc)₃)

Reduction

Methyl 4-(alkyl/arylamino)cyclohexanecarboxylate

Click to download full resolution via product page

Caption: Workflow for the reductive amination of methyl 4-oxocyclohexanecarboxylate.

Protocol 5: Reductive Amination of Methyl 4-
oxocyclohexanecarboxylate (General Procedure)
Reaction: One-pot conversion of the ketone to a secondary amine.

Materials:

Methyl 4-oxocyclohexanecarboxylate

Amine (e.g., Aniline)

Sodium triacetoxyborohydride (NaBH(OAc)₃)

Dichloroethane (DCE)

Acetic acid

Saturated aqueous sodium bicarbonate (NaHCO₃)
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Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a solution of methyl 4-oxocyclohexanecarboxylate and the amine in DCE, add a

catalytic amount of acetic acid.

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

Add sodium triacetoxyborohydride portion-wise at 0 °C.

Allow the reaction to warm to room temperature and stir for 12-24 hours.

Quench the reaction with saturated aqueous NaHCO₃.

Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

Filter, concentrate, and purify the crude product by column chromatography.

Quantitative Data (Hypothetical for Aniline):

Product Yield (%) ¹H NMR (CDCl₃, δ) ¹³C NMR (CDCl₃, δ)

Methyl 4-

(phenylamino)cyclohe

xanecarboxylate

85-95

7.20-6.60 (m, 5H),

3.80 (br s, 1H), 3.67

(s, 3H), 3.40-3.20 (m,

1H), 2.40-1.40 (m, 9H)

176.8, 147.5, 129.3,

117.8, 113.5, 51.6,

50.2, 42.5, 31.8, 29.5

Conclusion
Methyl 4-oxocyclohexanecarboxylate is a highly valuable and versatile building block for the

synthesis of complex molecules. Its ability to undergo a wide range of chemical transformations

at both the ketone and ester functionalities makes it an indispensable tool for medicinal

chemists and synthetic organic chemists. The protocols outlined here provide a foundation for

the strategic use of this intermediate in the development of novel compounds with potential

therapeutic applications. The high purity of this starting material is crucial for the success of
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these synthetic endeavors, ensuring high yields and minimizing side reactions in the journey to

discover and develop new medicines.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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